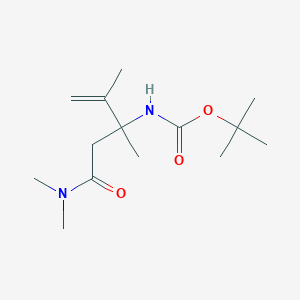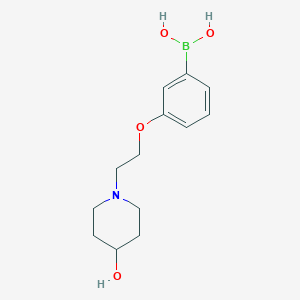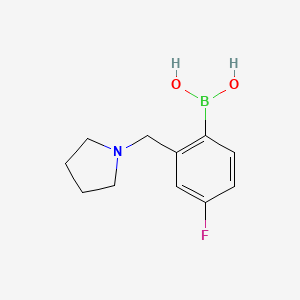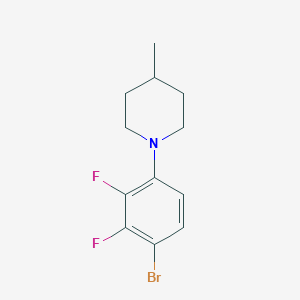
1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperidine
Vue d'ensemble
Description
1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperidine, or 1-BDFMP, is a synthetic compound used in a variety of scientific research applications. It is a member of the piperidine family, which includes many compounds with a wide range of biological activities. 1-BDFMP is a versatile compound that has been used in a variety of research studies, including studies on the mechanisms of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Applications De Recherche Scientifique
Antibacterial Evaluation
1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperidine and its derivatives have been synthesized and evaluated for their antibacterial properties. For instance, Aziz‐ur‐Rehman et al. (2017) synthesized new derivatives of 1-(4-{[(5-substituted-1,3,4-oxadiazol-2-yl) thio]methyl}benzene sulfonyl)-4-methylpiperidine and found them to exhibit valuable antibacterial results (Aziz‐ur‐Rehman et al., 2017).
Anti-Endometrial Cancer Activity
In a study by Gui-Hua Lai et al. (2017), N-methylpiperidin-4-one derivatives, which are structurally related to 1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperidine, were synthesized and evaluated for their anti-endometrial cancer activity. The study found significant antitumor effects in certain derivatives (Lai et al., 2017).
Antimicrobial and Antifungal Activity
Another application is in the synthesis of complexes with antimicrobial and antifungal properties. Shahzadi et al. (2008) synthesized and characterized a derivative of 4-methyl-1-piperidine carbodithioic acid, which exhibited higher antibacterial and antifungal activity than the free ligand (Shahzadi et al., 2008).
Electrochemical Fluorination
In the field of electrochemical fluorination, Abe et al. (2000) explored the electrochemical fluorination of methylpiperidines, including compounds structurally similar to 1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperidine. This study provides insights into the fluorination process of secondary cyclic amines (Abe et al., 2000).
Antibacterial and Enzyme Inhibitory Activities
Aziz-ur-Rehman et al. (2017) synthesized derivatives of 2-pipecoline-bearing 1,3,4-oxadiazole core, structurally related to 1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperidine, demonstrating notable antibacterial and enzyme inhibitory activities (Aziz-ur-Rehman et al., 2017).
Synthesis of Novel Compounds
Research by Rodriguez et al. (2019) on 4-methylpiperidine explored its use in the synthesis of peptides. They found that diluted solutions of 4-methylpiperidine were effective in Fmoc group removal during peptide synthesis, emphasizing its role in synthetic chemistry (Rodriguez et al., 2019).
Ruthenium-catalyzed Intramolecular Oxidative Amination
Kondo et al. (2002) demonstrated the use of N-methylpiperidine in the catalytic synthesis of cyclic imines, highlighting the compound's potential in facilitating complex chemical reactions (Kondo et al., 2002).
Propriétés
IUPAC Name |
1-(4-bromo-2,3-difluorophenyl)-4-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrF2N/c1-8-4-6-16(7-5-8)10-3-2-9(13)11(14)12(10)15/h2-3,8H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYQLGIVGHWKGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C(=C(C=C2)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



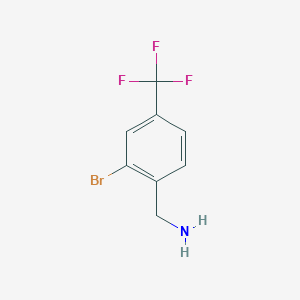
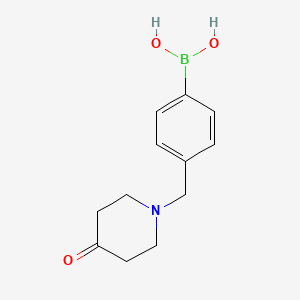
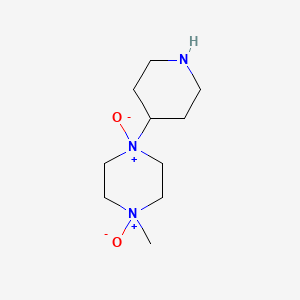
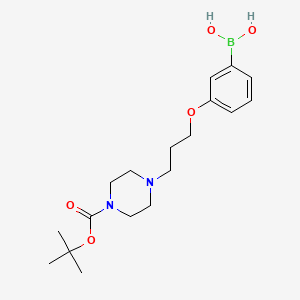
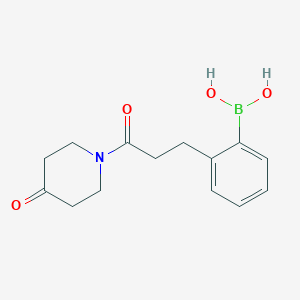
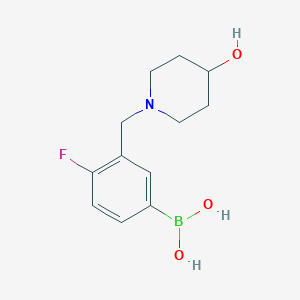

![6-Chlorothieno[3,2-b]furan-5-carboxylic acid](/img/structure/B1408806.png)

![methyl 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}-3-(methylsulfanyl)propyl]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B1408808.png)
